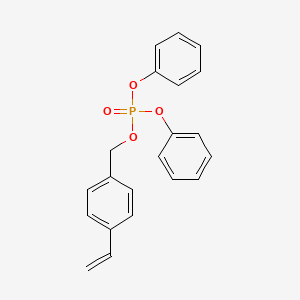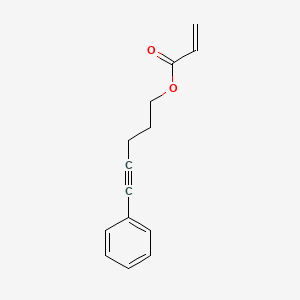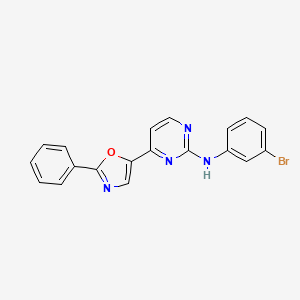
7-Amino-2,8-bis(4-methoxyphenyl)-3H-phenoxazin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Amino-2,8-bis(4-methoxyphenyl)-3H-phenoxazin-3-one is a synthetic organic compound that belongs to the phenoxazine family. Phenoxazines are known for their diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes amino and methoxy functional groups attached to a phenoxazine core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Amino-2,8-bis(4-methoxyphenyl)-3H-phenoxazin-3-one typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxyaniline with a suitable phenoxazine precursor under acidic or basic conditions. The reaction may require catalysts and specific temperature control to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of solvents, catalysts, and purification techniques is crucial to optimize the efficiency and cost-effectiveness of the production.
Análisis De Reacciones Químicas
Types of Reactions
7-Amino-2,8-bis(4-methoxyphenyl)-3H-phenoxazin-3-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may produce primary or secondary amines.
Aplicaciones Científicas De Investigación
7-Amino-2,8-bis(4-methoxyphenyl)-3H-phenoxazin-3-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Employed in the study of enzyme interactions and cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of dyes, pigments, and other functional materials.
Mecanismo De Acción
The mechanism of action of 7-Amino-2,8-bis(4-methoxyphenyl)-3H-phenoxazin-3-one involves its interaction with specific molecular targets. The amino and methoxy groups play a crucial role in binding to enzymes or receptors, modulating their activity. The phenoxazine core may also participate in redox reactions, contributing to the compound’s biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Phenoxazine: The parent compound with a simpler structure.
2-Amino-3H-phenoxazin-3-one: Lacks the methoxy groups.
2,8-Dimethoxyphenoxazine: Lacks the amino group.
Uniqueness
7-Amino-2,8-bis(4-methoxyphenyl)-3H-phenoxazin-3-one is unique due to the presence of both amino and methoxy groups, which enhance its reactivity and potential applications. This combination of functional groups allows for versatile chemical modifications and interactions with biological targets.
Propiedades
Número CAS |
646059-14-5 |
|---|---|
Fórmula molecular |
C26H20N2O4 |
Peso molecular |
424.4 g/mol |
Nombre IUPAC |
7-amino-2,8-bis(4-methoxyphenyl)phenoxazin-3-one |
InChI |
InChI=1S/C26H20N2O4/c1-30-17-7-3-15(4-8-17)19-11-22-25(13-21(19)27)32-26-14-24(29)20(12-23(26)28-22)16-5-9-18(31-2)10-6-16/h3-14H,27H2,1-2H3 |
Clave InChI |
DXNRJBZLAUBHJZ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C2=CC3=C(C=C2N)OC4=CC(=O)C(=CC4=N3)C5=CC=C(C=C5)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(2,3-Dicyanophenyl)sulfanyl]-N,N-bis(2-ethoxyethyl)benzamide](/img/structure/B12594070.png)
![N-(8,8a-Dihydrocyclopenta[i][1,3,5,7,2,4,6,8]tetrathiatetrazecin-2-yl)-3-methylbenzamide](/img/structure/B12594078.png)

![Spiro[1-azabicyclo[2.2.1]heptane-7,3'-pyrrolidine], 1'-pyrazinyl-](/img/structure/B12594084.png)
![4-{4-[Methyl(propyl)amino]butyl}benzene-1,2-diol](/img/structure/B12594086.png)

![Trimethyl[(3-{[(trimethylstannyl)oxy]carbonyl}phenyl)sulfanyl]stannane](/img/structure/B12594091.png)
![[4-(4-Fluorophenyl)azepan-4-yl]acetic acid](/img/structure/B12594111.png)
![8-hydroxy-N-[2-(1H-imidazol-5-yl)ethyl]quinoline-2-carboxamide](/img/structure/B12594123.png)
![5-{[4-(Nonyloxy)phenyl]methyl}pyrimidine-2,4-diamine](/img/structure/B12594126.png)
![N-Benzoyl-5'-O-benzoyl-3'-O-[bis(4-methoxyphenyl)(phenyl)methyl]-2'-deoxycytidine](/img/structure/B12594127.png)
![1-(4-Methoxyphenyl)-2-oxo-2-[(2-phenylethyl)amino]ethyl thiophene-2-carboxylate](/img/structure/B12594130.png)


